4,4,4-Trifluoro-DL-valine 4,4,4-Trifluoro-DL-valine
Brand Name: Vulcanchem
CAS No.: 16063-79-9
VCID: VC21021553
InChI: InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)
SMILES: CC(C(C(=O)O)N)C(F)(F)F
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol

4,4,4-Trifluoro-DL-valine

CAS No.: 16063-79-9

Cat. No.: VC21021553

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-DL-valine - 16063-79-9

CAS No. 16063-79-9
Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
IUPAC Name 2-amino-4,4,4-trifluoro-3-methylbutanoic acid
Standard InChI InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)
Standard InChI Key BAOLXXJPOPIBKA-UHFFFAOYSA-N
Isomeric SMILES CC([C@@H](C(=O)O)N)C(F)(F)F
SMILES CC(C(C(=O)O)N)C(F)(F)F
Canonical SMILES CC(C(C(=O)O)N)C(F)(F)F

Chemical Properties and Structure

4,4,4-Trifluoro-DL-valine is characterized by the following chemical properties:

PropertyInformation
CAS Number16063-79-9
Molecular FormulaC5H8F3NO2
Molecular Weight171.12 g/mol
IUPAC Name2-amino-4,4,4-trifluoro-3-methylbutanoic acid
StateSolid
Melting Point193.3±40.0 °C (Predicted)
Density1.352±0.06 g/cm³ (Predicted)
SolubilitySoluble in water, mineral acids
Storage ConditionsDark place, inert atmosphere, room temperature

Structurally, 4,4,4-Trifluoro-DL-valine is a racemic mixture containing both the D and L enantiomers of the compound. The key structural feature is the trifluoromethyl group (CF3) at the 4-position, which replaces the normal methyl group found in standard valine. This modification significantly alters the electronic properties of the molecule due to the strong electron-withdrawing nature of fluorine atoms .

Stereochemistry

The DL designation indicates that the compound exists as a racemic mixture of both enantiomers. The (3R) configuration, sometimes specifically identified as in L-Valine, 4,4,4-trifluoro-, (3R)-, indicates the stereochemistry at the third carbon position, which is critical for its biological interactions. The stereochemistry plays a significant role in how the compound interacts with biological systems, particularly in enzyme binding pockets and protein-protein interactions.

Synthesis Methods

Synthetic Routes

The synthesis of 4,4,4-Trifluoro-DL-valine typically follows several established routes:

  • From N-acetyl-4,4,4-trifluoro-valine: This involves deprotection of the N-acetyl group using hydrogen chloride for approximately 20 hours under heating conditions, yielding the desired product with approximately 78% efficiency .

  • Nucleophilic substitution: A common method involves the reaction of a suitable valine derivative with a trifluoromethylating agent under controlled conditions. This reaction often requires the presence of a base to facilitate the substitution process.

  • Via fluorination reagents: Synthesis can be achieved using reagents like 3,3,3-trifluoropropene or trifluoroacetic anhydride, with careful control to maintain enantiomeric purity.

Industrial Production

Industrial production methods for 4,4,4-Trifluoro-DL-valine typically involve scaled-up versions of laboratory syntheses with optimizations for efficiency and yield. These methods may utilize:

  • Continuous flow reactors to improve process efficiency

  • Optimized reaction conditions to maximize yield and purity

  • Catalytic systems to enhance reaction rates

  • Advanced purification techniques to ensure high purity of the final product

Biological Activity and Mechanisms of Action

The biological activity of 4,4,4-Trifluoro-DL-valine stems primarily from its unique structural modifications compared to natural valine. The trifluoromethyl group significantly alters the compound's interactions with biological systems.

Key Biological Properties

PropertyDescription
LipophilicityEnhanced compared to non-fluorinated valine, improving membrane permeability
Metabolic StabilityIncreased resistance to enzymatic degradation due to C-F bonds
Protein InteractionsAltered binding affinity in protein-protein interactions due to electronic effects
Enzyme RecognitionModified substrate recognition patterns in enzymatic reactions
Proteolytic ResistanceIncreased resistance to proteolysis when incorporated into peptides

Mechanism of Action

  • Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of peptides, affecting their solubility and membrane interactions .

  • Conformational Changes: The presence of the trifluoromethyl group can induce alterations in peptide secondary structure, potentially affecting biological activity .

  • Metabolic Processing: The trifluoromethyl group alters the usual metabolic processing pathways typically associated with natural amino acids, making it useful for exploring metabolic influences.

  • Binding Affinity Modulation: When incorporated into peptides, it can enhance or modify binding interactions with target proteins, potentially improving therapeutic efficacy for peptide-based drugs.

Applications in Biochemical Research

4,4,4-Trifluoro-DL-valine has found numerous applications in biochemical research due to its unique properties.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, where its incorporation can:

  • Enhance the pharmacokinetic properties of resulting peptides

  • Improve bioavailability of peptide-based therapeutics

  • Increase resistance to proteolytic degradation

  • Modify peptide conformation for structure-activity relationship studies

Proteomics Research

In the field of proteomics, 4,4,4-Trifluoro-DL-valine is used to:

  • Modify proteins for studying protein-protein interactions

  • Probe enzyme catalysis mechanisms

  • Investigate the impact of fluorination on protein structure and function

  • Serve as a probe in NMR studies to elucidate protein structures and dynamics

Metabolic Pathway Investigations

Researchers employ this compound to:

  • Explore how the trifluoromethyl modification influences cellular metabolism

  • Study alterations in metabolic processing pathways

  • Investigate the impact on branched-chain amino acid metabolism

  • Analyze metabolic adaptations to fluorinated amino acids

Antiviral Research

There is evidence suggesting potential applications in antiviral research:

  • Potential inhibition of viral polymerase activity

  • Incorporation into peptides designed to target viral proteins

  • Modification of peptide-based antivirals to improve stability and efficacy

Chemical Reactions and Behavior

Types of Reactions

4,4,4-Trifluoro-DL-valine participates in several types of chemical reactions that are relevant to its applications:

  • Peptide Coupling: As an amino acid, it readily forms peptide bonds with other amino acids in peptide synthesis reactions.

  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols.

  • Protection/Deprotection: The amino group can be protected (e.g., with Fmoc or Boc groups) for controlled peptide synthesis and subsequently deprotected.

  • Enzymatic Reactions: Modified interactions with enzymes compared to natural valine, particularly in metabolic pathways.

Spectroscopic Characterization

Several spectroscopic methods are particularly effective for characterizing 4,4,4-Trifluoro-DL-valine:

  • 19F NMR: Especially useful for confirming the trifluoromethyl group integration and chemical environment.

  • X-ray Crystallography: For absolute configuration determination and structural analysis.

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.

  • Circular Dichroism (CD): To assess optical activity and correlate with stereochemistry.

Comparison with Similar Compounds

4,4,4-Trifluoro-DL-valine shares structural features with several related compounds but differs in significant ways that affect its applications and properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesApplications
4,4,4-Trifluoro-DL-valineC5H8F3NO2171.12Trifluoromethyl group at position 4Peptide synthesis, protein studies, metabolic research
Natural L-valineC5H11NO2117.15Standard branched-chain amino acidProtein synthesis, nutritional supplement
4,4,4,4',4',4'-Hexafluoro-DL-valineC5H5F6NO2225.09Six fluorine atoms providing enhanced fluorinationSimilar to trifluoro version but with more pronounced effects
Fmoc-4,4,4-trifluoro-DL-valineC20H18F3NO4393.36Protected version with Fmoc groupSolid-phase peptide synthesis

The unique properties of 4,4,4-Trifluoro-DL-valine compared to these similar compounds include:

  • Enhanced stability compared to natural valine

  • Increased lipophilicity while maintaining water solubility

  • Unique NMR spectroscopic properties due to the trifluoromethyl group

  • Modified metabolic processing compared to natural valine

Symbol (GHS)Hazard DesignationHazard Statements
GHS07WarningH302+H312+H332 - Harmful if swallowed, in contact with skin or if inhaled
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

Environmental Considerations

ParameterCharacteristic
Environmental Persistence (Water/Soil)HIGH
Environmental Persistence (Air)HIGH
Bioaccumulation PotentialLOW (LogKOW = -1.666)
Soil MobilityLOW (KOC = 19.13)

Proper disposal methods should be followed, including consulting with local waste management authorities for appropriate protocols.

Research Applications and Future Directions

Current Research Applications

The unique properties of 4,4,4-Trifluoro-DL-valine have led to diverse applications in current research:

  • Enzyme Inhibition Studies: Peptides containing 4,4,4-Trifluoro-DL-valine have shown potential in inhibiting various enzymes involved in disease pathways, particularly proteases linked to cancer progression .

  • NMR Spectroscopy: The trifluoromethyl group serves as an excellent probe in NMR studies, facilitating investigation of protein structures and dynamics .

  • Drug Design: The enhanced metabolic stability provided by the trifluoromethyl group makes this compound valuable in developing peptide-based therapeutics with improved pharmacokinetic profiles .

  • Structural Biology: Incorporation into proteins allows for detailed studies of protein folding and structural changes.

Future Research Directions

Emerging areas of interest for 4,4,4-Trifluoro-DL-valine include:

  • Personalized Medicine: Development of custom peptide therapeutics with enhanced stability profiles for targeted treatments.

  • Protein Engineering: Creation of novel proteins with fluorinated amino acids to achieve specific functional properties.

  • Metabolic Engineering: Exploration of metabolic pathway modifications in organisms incorporating fluorinated amino acids.

  • Bioorthogonal Chemistry: Application in bioorthogonal reactions for in vivo imaging and therapeutic delivery systems.

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